molecular formula C11H18N4O B14019819 6-amino-N-(3-(dimethylamino)propyl)nicotinamide CAS No. 827588-17-0

6-amino-N-(3-(dimethylamino)propyl)nicotinamide

Cat. No.: B14019819
CAS No.: 827588-17-0
M. Wt: 222.29 g/mol
InChI Key: SKMOPPSRAHOLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-N-(3-(dimethylamino)propyl)nicotinamide is a chemical compound that features a nicotinamide core with an amino group at the 6-position and a 3-(dimethylamino)propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-(3-(dimethylamino)propyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinamide and 3-(dimethylamino)propylamine.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-(3-(dimethylamino)propyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

6-amino-N-(3-(dimethylamino)propyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-N-(3-(dimethylamino)propyl)nicotinamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the 3-(dimethylamino)propyl substituent.

    6-amino-N-(2-(dimethylamino)ethyl)nicotinamide: A similar compound with a shorter alkyl chain.

    6-amino-N-(4-(dimethylamino)butyl)nicotinamide: A similar compound with a longer alkyl chain.

Uniqueness

6-amino-N-(3-(dimethylamino)propyl)nicotinamide is unique due to its specific substituent pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

827588-17-0

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

6-amino-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide

InChI

InChI=1S/C11H18N4O/c1-15(2)7-3-6-13-11(16)9-4-5-10(12)14-8-9/h4-5,8H,3,6-7H2,1-2H3,(H2,12,14)(H,13,16)

InChI Key

SKMOPPSRAHOLNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CN=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.